(2E)-5-Phenyl-2-pentenoic acid ethyl ester
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Overview
Description
(2E)-5-Phenyl-2-pentenoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is characterized by the presence of a phenyl group attached to a pentenoic acid backbone, which is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-Phenyl-2-pentenoic acid ethyl ester typically involves the esterification of (2E)-5-Phenyl-2-pentenoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
(2E)-5-Phenyl-2-pentenoic acid+EthanolAcid Catalyst(2E)-5-Phenyl-2-pentenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-Phenyl-2-pentenoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (2E)-5-Phenyl-2-pentenoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products
Hydrolysis: (2E)-5-Phenyl-2-pentenoic acid and ethanol.
Reduction: (2E)-5-Phenyl-2-pentanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
(2E)-5-Phenyl-2-pentenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (2E)-5-Phenyl-2-pentenoic acid ethyl ester involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with specific receptors or enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the ester.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral fragrance, used in the fragrance industry.
Uniqueness
(2E)-5-Phenyl-2-pentenoic acid ethyl ester is unique due to the presence of a phenyl group and a pentenoic acid backbone, which impart distinct chemical and physical properties. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-5-phenylpent-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2,6,10H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUAASIAODNCH-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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